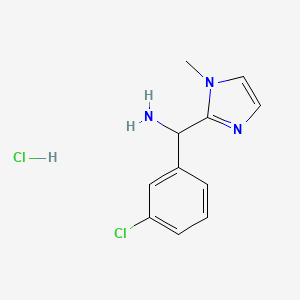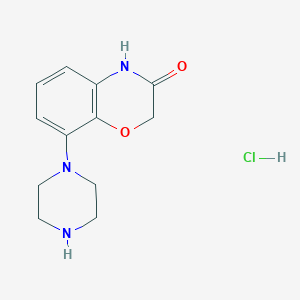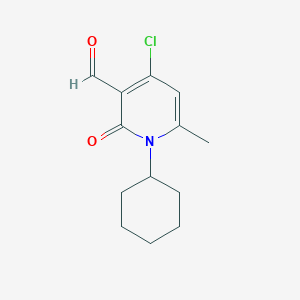
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound features a chlorophenyl group attached to a morpholin-4-yl moiety, with a nitrile group and a hydrochloride counterion. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride typically involves the following steps:
Formation of 3-Chlorophenylacetonitrile: This intermediate can be synthesized by reacting 3-chlorobenzaldehyde with ammonium acetate and acetic acid under reflux conditions.
Morpholine Addition: The 3-chlorophenylacetonitrile is then reacted with morpholine in the presence of a base such as triethylamine to form the morpholin-4-yl derivative.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the morpholin-4-yl derivative to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, with conditions depending on the specific reagent.
Major Products Formed:
Oxidation: 3-Chlorobenzoic acid or 3-chlorophenone.
Reduction: 3-Chloroaniline.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
2-(3-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the morpholin-4-yl moiety.
3-(2-Chlorophenyl)propionic acid: Another chlorophenyl-containing compound with different functional groups.
Uniqueness: 2-(3-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile hydrochloride is unique due to its combination of the chlorophenyl group and the morpholin-4-yl moiety, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15;/h1-3,8,12H,4-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWQKKGRJYTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride](/img/structure/B7841759.png)

![1-[3-(2-Chlorophenyl)propyl]piperazine dihydrochloride](/img/structure/B7841769.png)




![{4-[(Dimethylamino)methyl]phenyl}(pyridin-4-yl)methanamine dihydrochloride](/img/structure/B7841802.png)

![8-amino-4-[(dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B7841835.png)




